tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
The compound “tert-Butyl 5-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate” likely belongs to a class of organic compounds known as spiro[indoline-3,4’-piperidine] derivatives . These compounds are characterized by a spirocyclic structure, where an indoline ring (a benzene ring fused to a pyrrolidine ring) and a piperidine ring share a single carbon atom .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate” would likely be characterized by the presence of an indoline ring and a piperidine ring sharing a single carbon atom, forming a spirocyclic structure . The compound would also feature a trifluoromethyl group and a tert-butyl carboxylate group .
Scientific Research Applications
1. Efficient Synthesis Approaches
An efficient synthesis method for a spirocyclic oxindole analogue of tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate has been developed. This process involves dianion alkylation and cyclization steps, yielding the target compound with a 35% overall yield without requiring chromatographic purification (Teng, Zhang, & Mendonça, 2006).
2. Applications in Pharmaceutical Chemistry
This compound has been used in the design and synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, serving as selective and efficacious c-Met/ALK dual inhibitors. These inhibitors have shown significant tumor growth inhibitions in pharmacological and antitumor assays (Li et al., 2013).
3. Synthesis of Novel Structural Scaffolds
The compound has been utilized in a synthetic route to produce the spiro[indole-3,4′-piperidin]-2-one system, which is integral in developing novel structural scaffolds for therapeutic applications. This synthesis involves high-yielding steps like anilide formation and intramolecular cyclization (Freund & Mederski, 2000).
4. Potential in Antidepressant Activity
Research has explored the antidepressant potential of 1-arylspiro[indoline-3,4'-piperidine]s, synthesized using tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate. These compounds have shown marked activity in various in vivo antidepressant models, suggesting a unique profile different from traditional tricyclic antidepressants (Ong et al., 1983).
Mechanism of Action
properties
IUPAC Name |
tert-butyl 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-8-6-17(7-9-23)11-22-14-5-4-12(10-13(14)17)18(19,20)21/h4-5,10,22H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHBJUKHRVECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate |
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